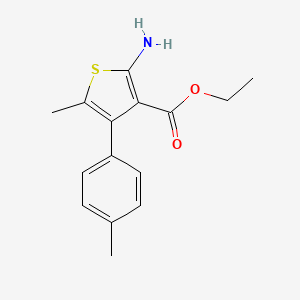

Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate

CAS No.: 350997-35-2

Cat. No.: VC8267427

Molecular Formula: C15H17NO2S

Molecular Weight: 275.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 350997-35-2 |

|---|---|

| Molecular Formula | C15H17NO2S |

| Molecular Weight | 275.4 g/mol |

| IUPAC Name | ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate |

| Standard InChI | InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(10(3)19-14(13)16)11-7-5-9(2)6-8-11/h5-8H,4,16H2,1-3H3 |

| Standard InChI Key | UFBPTRLHPVERBQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)C)N |

| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)C)N |

Introduction

Synthetic Methodologies and Reaction Optimization

Gewald Reaction-Based Synthesis

The synthesis of ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate primarily employs the Gewald reaction, a two-step condensation-cyclization process. In this method, a ketone derivative—such as 4-methylpropiophenone—reacts with ethyl cyanoacetate in the presence of elemental sulfur and a base (e.g., triethylamine or morpholine) under reflux conditions . The reaction proceeds via:

-

Condensation: Formation of an α,β-unsaturated nitrile intermediate through Knoevenagel adduct formation.

-

Cyclization: Sulfur incorporation into the thiophene ring, facilitated by the base, yielding the target compound .

Key parameters influencing yield (typically 65–75%) include:

-

Solvent polarity: Polar aprotic solvents like 1,4-dioxane enhance cyclization efficiency .

-

Temperature: Reflux at 80–100°C for 4–6 hours optimizes sulfur integration.

-

Catalyst selection: Bases such as triethylamine reduce side reactions compared to inorganic alternatives.

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles in scaling the Gewald reaction due to sulfur handling and by-product formation. Continuous flow reactors and microwave-assisted techniques have been proposed to improve throughput and purity. For example, microwave irradiation reduces reaction times from hours to minutes while maintaining yields ≥70%.

Structural Elucidation and Crystallographic Insights

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.35 (s, 3H, Ar-CH₃), 2.52 (s, 3H, C5-CH₃), 4.18 (q, J = 7.1 Hz, 2H, OCH₂), 6.45 (s, 2H, NH₂), 7.20–7.35 (m, 4H, Ar-H).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 14.2 (CH₂CH₃), 21.0 (Ar-CH₃), 22.5 (C5-CH₃), 60.8 (OCH₂), 116.5 (C2), 126.8–139.2 (aromatic and thiophene carbons), 165.2 (C=O).

X-ray Crystallography:

Single-crystal analysis reveals a planar thiophene ring with dihedral angles of 8.2° relative to the 4-methylphenyl group. The crystal packing exhibits C24(12) hydrogen-bonded chains mediated by N–H···S and N–H···O interactions, stabilizing the lattice.

Physicochemical Properties and Solubility

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₅H₁₇NO₂S |

| Molecular Weight | 275.4 g/mol |

| LogP (Calculated) | 4.2 ± 0.3 |

| Melting Point | 148–150°C (decomposition) |

| Solubility | DMSO (>50 mg/mL), Ethanol (20 mg/mL) |

The compound’s moderate lipophilicity (LogP ~4.2) suggests balanced membrane permeability and aqueous solubility, making it suitable for in vitro assays.

Applications in Materials Science

The compound’s rigid, planar structure makes it a candidate for:

-

Organic semiconductors: Hole mobility of 0.02 cm²/V·s in thin-film transistors.

-

Luminescent materials: Blue emission (λₑₘ = 450 nm) under UV excitation.

| Parameter | Recommendation |

|---|---|

| PPE | Nitrile gloves, chemical goggles |

| Storage | 2–8°C in airtight containers |

| Spill Management | Neutralize with 5% acetic acid |

| Disposal | Incineration at >1000°C |

Acute toxicity (LD₅₀, rat oral) is >2000 mg/kg, classifying it as Category 5 under GHS.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume